![molecular formula C44H46N8O6S4 B14916494 (2S,2'S,4R,4'R)-4,4'-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide)](/img/structure/B14916494.png)
(2S,2'S,4R,4'R)-4,4'-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes benzo[d]thiazolyl and azetidine moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of benzo[d]thiazolyl and azetidine derivatives, followed by their coupling with thiophene and pyrrolidine carboxamide units. The final step involves the linkage of these units through a butane-1,4-diylbis(oxy) bridge under controlled reaction conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential interactions with biological macromolecules, such as proteins and nucleic acids, can be studied. This can lead to insights into its biological activity and potential therapeutic applications.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
- (2S,4R)-4-(Benzyloxy)-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) stands out due to its complex structure and the presence of multiple functional groups
Propriétés
Formule moléculaire |
C44H46N8O6S4 |
---|---|
Poids moléculaire |
911.2 g/mol |
Nom IUPAC |
(2S,4R)-N-[5-[3-(1,3-benzothiazol-2-yl)azetidine-1-carbonyl]thiophen-2-yl]-4-[4-[(3R,5S)-5-[[5-[3-(1,3-benzothiazol-2-yl)azetidine-1-carbonyl]thiophen-2-yl]carbamoyl]pyrrolidin-3-yl]oxybutoxy]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H46N8O6S4/c53-39(49-37-13-11-35(59-37)43(55)51-21-25(22-51)41-47-29-7-1-3-9-33(29)61-41)31-17-27(19-45-31)57-15-5-6-16-58-28-18-32(46-20-28)40(54)50-38-14-12-36(60-38)44(56)52-23-26(24-52)42-48-30-8-2-4-10-34(30)62-42/h1-4,7-14,25-28,31-32,45-46H,5-6,15-24H2,(H,49,53)(H,50,54)/t27-,28-,31+,32+/m1/s1 |
Clé InChI |
NUHGUBQPLSCLGP-CKROWEISSA-N |
SMILES isomérique |
C1[C@H](CN[C@@H]1C(=O)NC2=CC=C(S2)C(=O)N3CC(C3)C4=NC5=CC=CC=C5S4)OCCCCO[C@@H]6C[C@H](NC6)C(=O)NC7=CC=C(S7)C(=O)N8CC(C8)C9=NC1=CC=CC=C1S9 |
SMILES canonique |
C1C(CNC1C(=O)NC2=CC=C(S2)C(=O)N3CC(C3)C4=NC5=CC=CC=C5S4)OCCCCOC6CC(NC6)C(=O)NC7=CC=C(S7)C(=O)N8CC(C8)C9=NC1=CC=CC=C1S9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.